N'-(4-methyl-3-nitrobenzoyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at three critical positions:
- Position 5: A 2-thienyl group, enhancing π-π stacking interactions due to its aromatic heterocyclic nature.
- Position 7: A trifluoromethyl (CF₃) group, contributing to metabolic stability and lipophilicity.
- Position 2: A carbohydrazide moiety functionalized with a 4-methyl-3-nitrobenzoyl group, which introduces steric bulk and electron-withdrawing effects .
Properties
Molecular Formula |
C20H13F3N6O4S |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N'-(4-methyl-3-nitrobenzoyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C20H13F3N6O4S/c1-10-4-5-11(7-14(10)29(32)33)18(30)25-26-19(31)13-9-17-24-12(15-3-2-6-34-15)8-16(20(21,22)23)28(17)27-13/h2-9H,1H3,(H,25,30)(H,26,31) |
InChI Key |
BRUQWDTTZDFSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N'-(4-methyl-3-nitrobenzoyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo-pyrimidine core, which is known for various biological activities. The presence of the trifluoromethyl group and the thienyl moiety contributes to its unique chemical properties.
Molecular Formula: C15H13F3N4O3S
Molecular Weight: 376.35 g/mol
CAS Number: Not specified in the literature but can be derived from its components.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and PCNA.
- Case Study: In vitro studies on human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that derivatives of pyrazolo-pyrimidines significantly inhibited cell growth, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated:
- Mechanism of Action: It is hypothesized that the compound inhibits the NF-kB pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study: A study involving LPS-stimulated macrophages showed that similar compounds reduced nitric oxide production, indicating their effectiveness in modulating inflammatory responses .
Neuroprotective Properties
Neuroprotective effects have been noted in compounds related to this class:
- Mechanism of Action: The inhibition of ER stress and apoptosis pathways has been linked to neuroprotection.
- Case Study: Research on triazole-pyrimidine hybrids demonstrated significant neuroprotective activity against oxidative stress-induced neuronal damage, suggesting that derivatives like this compound could offer similar benefits .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
| Property | Value |
|---|---|
| Solubility | Moderate in water |
| Bioavailability | Not extensively studied |
| Metabolism | Likely hepatic |
| Half-life | Not established |
Toxicity Profile
Preliminary toxicity studies are essential to assess safety:
- Cytotoxicity: Initial assays indicate low cytotoxicity in non-cancerous cell lines.
- Safety Margins: Further studies are needed to establish therapeutic indices compared to observed efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Classification
Table 1: Key Substituents of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- The 2-thienyl group at position 5 is rare; most analogs feature phenyl or substituted phenyl groups (e.g., 4-methoxy, 4-fluoro) .
- The CF₃ group at position 7 is common in bioactive derivatives, likely due to its electron-withdrawing and hydrophobic effects .
- The carbohydrazide at position 2 is shared with compounds in and , but the 4-methyl-3-nitrobenzoyl substitution is unique, offering distinct electronic and steric properties.
Key Observations :
- The target compound’s carbohydrazide group likely forms via condensation of a hydrazide intermediate with 4-methyl-3-nitrobenzaldehyde, similar to methods in .
- Trifluoromethylation at position 7 may involve direct substitution or use of CF₃-containing building blocks, as seen in and .
Table 3: Activity and Stability Comparisons
Key Observations :
- Trifluoromethyl analogs generally show higher metabolic stability and membrane permeability, as evidenced by their prominence in antitumor agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
